molecular formula C23H16FN5O4 B2623688 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1021030-71-6

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2623688
CAS No.: 1021030-71-6
M. Wt: 445.41
InChI Key: FFXUISKQDSEDPE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 2. A key structural element is the ether-linked ethyl group at position 6 of the pyridazine ring, which connects to a 2-oxo-2H-chromene (coumarin) carboxamide moiety.

Properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O4/c24-16-7-5-14(6-8-16)21-27-26-19-9-10-20(28-29(19)21)32-12-11-25-22(30)17-13-15-3-1-2-4-18(15)33-23(17)31/h1-10,13H,11-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXUISKQDSEDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds incorporating a triazole moiety exhibit notable antibacterial properties. This specific compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Minimum Inhibitory Concentration (MIC) Studies :
    • The compound showed MIC values ranging from 0.125 to 8 μg/mL against strains like Staphylococcus aureus and Escherichia coli.
    • A comparative study of similar triazole derivatives indicated that modifications in the phenyl rings significantly influenced potency.
CompoundMIC (µg/mL)Bacterial Strains
A0.125 - 8S. aureus, E. coli
B1 - 8Pseudomonas aeruginosa, Klebsiella pneumoniae

Antifungal Activity

The compound has also shown antifungal properties, making it a candidate for treating fungal infections.

Case Studies

  • Fungal Strain Testing :
    • Similar triazole derivatives have exhibited MIC values as low as 0.5 μg/mL against Candida albicans.
CompoundMIC (µg/mL)Fungal Strains
C0.5C. albicans
D4Aspergillus flavus

Anticancer Activity

This compound has emerged as a promising anticancer agent by targeting specific kinases involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The efficacy of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide can be attributed to specific structural features:

  • Triazole Ring : Enhances antibacterial and antifungal activities.
  • Substituents : The presence of fluorophenyl and methoxyphenyl groups contributes to lipophilicity and overall biological activity.

Summary of Biological Activities

Activity TypeObserved Effects
AntibacterialEffective against S. aureus, E. coli
AntifungalEffective against C. albicans
AnticancerInhibits key kinases involved in tumor growth

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The triazolopyridazine moiety is known to interact with various protein targets, potentially inhibiting or activating their function. The fluorophenyl group can enhance binding affinity and specificity, while the chromene carboxamide structure may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / Core Structure Substituents / Modifications Potential Applications Key Differences vs. Target Compound
N-(2-Fluorophenyl)-4-[3-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide - Piperazine-carboxamide
- 2-Fluorophenyl
- Furyl substituent
CNS targets (e.g., serotonin/dopamine receptors) Replaces coumarin with piperazine; furyl vs. fluorophenyl substitution
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide - Pyrrolo-pyridazine core
- Trifluoromethyl group
- Morpholine-ethoxy linkage
Kinase inhibition (e.g., JAK/STAT pathways) Different heterocyclic core (pyrrolo vs. triazolo); lacks coumarin
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide - Benzoxazinone
- Chloro-trifluoromethyl pyridine
- Piperazine
Antibacterial/antifungal agents Benzoxazinone instead of coumarin; chloro-CF3 pyridine vs. fluorophenyl

Biological Activity

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17FN6O4
  • Molecular Weight : 396.37 g/mol
  • CAS Number : 1204297-70-0

The compound features a triazolo-pyridazine core linked to a chromene structure, contributing to its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes, including those involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity and leading to therapeutic effects.
  • Antioxidant Activity : The chromene structure contributes to the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Pharmacological Profile

Research indicates that this compound exhibits a variety of biological activities:

Activity TypeDescription
Anticancer Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
Antimicrobial Demonstrates activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Reduces inflammation through inhibition of pro-inflammatory cytokines.
Antioxidant Protects cells from oxidative damage by scavenging free radicals.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:

  • Anticancer Activity :
    • A study reported that derivatives containing the triazole ring exhibited significant cytotoxicity against breast cancer cells (MCF7) with IC50 values in the low micromolar range .
    • Another research highlighted the ability of similar compounds to induce apoptosis in lung cancer cells through mitochondrial pathways .
  • Antimicrobial Effects :
    • Research showed that triazole derivatives demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
    • A comparative study indicated that compounds with similar structures were effective against fungal pathogens such as Candida albicans .
  • Anti-inflammatory Mechanisms :
    • In vitro studies indicated that compounds with the chromene structure significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides .

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: A multi-step synthesis approach is typically employed:

Triazolo-pyridazine Core Formation : React 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-ol with a bromoethyl intermediate under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C).

Chromene Carboxamide Coupling : Use coupling agents like EDCI·HCl and HOBt in anhydrous DMF with DIPEA as a base to conjugate the chromene-3-carboxylic acid derivative to the ethyloxy intermediate .

Purification : Recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is critical to isolate the final product.

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., triclinic P1 space group, as seen in structurally similar compounds) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions, especially the fluorophenyl group and chromene carboxamide linkage.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z ~520–530 for C₂₄H₁₈FN₅O₄).

Q. How can researchers assess preliminary biological activity for this compound?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) using IC₅₀ determination.
  • Structural Analogues : Compare activity with similar triazolo-pyridazine derivatives (e.g., 6-chloro-7-cyclobutyl analogues) to infer structure-activity relationships (SAR) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of chromene-carboxylic acid) and monitor via TLC.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Temperature Control : Maintain 60–80°C during coupling to prevent decomposition .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to assess bioavailability.
  • Orthogonal Assays : Validate target engagement using biophysical methods (e.g., SPR or ITC) to confirm binding affinity .
  • Structural Modifications : Introduce trifluoromethyl or morpholine groups (as seen in related patents) to improve potency or solubility .

Q. What computational approaches support SAR studies for this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets).
  • QSAR Modeling : Train models on analogues (e.g., pyridazino-triazole derivatives) to predict logP, polar surface area, and toxicity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential respiratory irritancy (based on SDS for structurally related compounds) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers.

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Validate Purity : Re-crystallize the compound and re-run NMR/HRMS to exclude impurities.
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., rotamers in the ethyloxy linker) .

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